2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide
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Description
2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H14Cl3N3O2 and its molecular weight is 482.75. The purity is usually 95%.
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Biological Activity
2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine core substituted with various functional groups, including chlorinated phenyl rings and a carboxamide moiety. Its molecular formula is C18H14Cl2N4O, and it exhibits the following structural characteristics:
- Pyridine Ring : A heterocyclic aromatic ring that contributes to its biological activity.
- Chlorinated Phenyl Groups : These enhance lipophilicity and may influence binding interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized to act as an enzyme inhibitor, disrupting essential metabolic pathways in target organisms. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, leading to reduced cellular proliferation in certain cancer cell lines.
- Receptor Binding : Its structural features allow it to bind selectively to specific receptors, modulating signaling pathways.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound across various assays. The following table summarizes key findings from these investigations:
Activity | Target | IC50 (µM) | Effect |
---|---|---|---|
Enzyme Inhibition | CDK2 | 0.36 | Potent inhibitor |
Enzyme Inhibition | CDK9 | 1.8 | Moderate inhibition |
Antiproliferative Activity | HeLa Cell Line | 5.0 | Significant reduction in cell viability |
Antimicrobial Activity | Various Bacterial Strains | 10.0 | Effective against Gram-positive bacteria |
Case Studies
- Anticancer Activity : A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
- Enzyme Inhibition Profile : Research focusing on cyclin-dependent kinases (CDKs) revealed that the compound exhibits selective inhibition of CDK2 over CDK9, suggesting its utility in targeted cancer therapies .
- Antimicrobial Studies : The compound has shown efficacy against various Gram-positive bacterial strains, highlighting its potential as a new antimicrobial agent .
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl3N3O2/c25-16-11-9-15(10-12-16)17-5-1-2-8-20(17)30(23(31)18-6-3-13-28-21(18)26)24(32)19-7-4-14-29-22(19)27/h1-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTFCVXAIDRTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N(C(=O)C3=C(N=CC=C3)Cl)C(=O)C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.